1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole
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Description
1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives of "1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole" have been extensively studied. Banu et al. (2014) described the preparations of related compounds and confirmed their structures through spectroscopic methods and X-ray crystal structure analyses, highlighting the importance of chlorine and fluorine substituents in determining molecular configuration and intermolecular interactions (Banu, Lamani, Khazi, & Begum, 2014). Similarly, Saberi et al. (2009) utilized microwave-assisted synthesis to produce a derivative, showcasing the efficiency of modern synthetic methods in creating complex imidazole-based structures and their detailed X-ray diffraction (XRD) studies (Saberi, Manjunath, Naveen, Prasad, Rangappa, Sridhar, & Prasad, 2009).
Biological Activities
Several studies have focused on the biological activities of imidazole derivatives, including antimicrobial and cytotoxic effects. Khosa et al. (2015) synthesized a series of benzophenone imines, including fluorobenzyl derivatives, and evaluated their anti-microbial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Khosa, Jamal, Saif, Muneer, Rehman, Farman, Shoaib, Shahid, & Hameed, 2015). Moreover, Streciwilk et al. (2014) explored the cytotoxic and antibacterial studies of silver(I) acetate compounds derived from imidazole, highlighting their promising applications in medicinal chemistry and drug development (Streciwilk, Cassidy, Hackenberg, Müller‐Bunz, Paradisi, & Tacke, 2014).
Optical and Material Properties
Research into the optical and material properties of imidazole derivatives has also been conducted. Manikandan, Perumal, and Jayamoorthy (2019) synthesized benzimidazoles and investigated their potential as non-linear optical (NLO) materials through experimental and theoretical studies, suggesting their suitability for various NLO applications due to significant hyperpolarizability values (Manikandan, Perumal, & Jayamoorthy, 2019). Ghaemy et al. (2013) developed novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties, indicating their potential use in high-performance polymers with advanced functionalities (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2S/c23-18-8-12-20(13-9-18)26-21(17-4-2-1-3-5-17)14-25-22(26)27-15-16-6-10-19(24)11-7-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYCJQOYGOKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole |
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